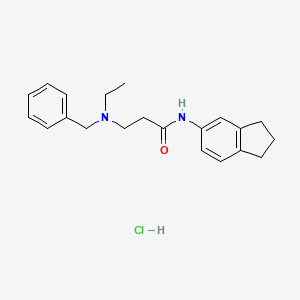
3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CDMB or 5-chloro-DMB and has been synthesized using various methods.
作用机制
The mechanism of action of 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that CDMB may inhibit the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. CDMB has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell death and may explain the anti-cancer effects of CDMB. Furthermore, CDMB has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. In vitro studies have shown that CDMB can induce cell death in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that CDMB can inhibit tumor growth and reduce inflammation in animal models. Furthermore, CDMB has been found to have low toxicity in animal models, suggesting its potential use as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is its potential therapeutic applications in cancer treatment, inflammation, and bacterial infections. Furthermore, CDMB has been found to have low toxicity in animal models, making it a promising candidate for further study. However, one of the limitations of CDMB is its limited solubility in water, which can make it difficult to administer in vivo. Furthermore, more research is needed to fully understand the mechanism of action of CDMB and its potential side effects.
未来方向
There are several future directions for research on 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one. One possible direction is to investigate the potential use of CDMB in combination with other anti-cancer or anti-inflammatory agents. Another direction is to study the mechanism of action of CDMB in more detail to better understand its therapeutic potential. Furthermore, more research is needed to determine the optimal dosage and administration of CDMB for therapeutic use. Overall, 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is a promising compound with potential therapeutic applications in cancer treatment, inflammation, and bacterial infections.
合成方法
There are several methods for synthesizing 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one. One of the most commonly used methods involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with indole-2-carboxylic acid in the presence of a base catalyst. The reaction is carried out in a solvent such as acetic acid or acetonitrile at high temperatures and yields CDMB as a white solid.
科学研究应用
3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one has shown potential therapeutic applications in scientific research. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. CDMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases. Furthermore, CDMB has demonstrated antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
3-[(5-chloro-2,3-dimethoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-9-11(18)7-10(16(15)22-2)8-13-12-5-3-4-6-14(12)19-17(13)20/h3-7,9,13H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESDWFGOPXOMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC2C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(3,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B6123849.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6123858.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6123859.png)
![3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6123864.png)
![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B6123882.png)
![1-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B6123885.png)
![6-[2-(4-chlorophenyl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6123897.png)
![1-(4-{[(4-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6123901.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6123904.png)
![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6123907.png)
![1-acetyl-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,4-diazepane](/img/structure/B6123912.png)
![N-(2,6-diisopropylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123934.png)
![7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6123944.png)